molecular formula C20H21N3O7 B11463158 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B11463158
M. Wt: 415.4 g/mol
InChI Key: SEZMBPNCJWBLGS-UFFVCSGVSA-N
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Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C20H21N3O7/c1-4-5-14-15(17(28-3)19-18(16(14)27-2)29-11-30-19)10-21-22-20(24)12-6-8-13(9-7-12)23(25)26/h6-10H,4-5,11H2,1-3H3,(H,22,24)/b21-10+

InChI Key

SEZMBPNCJWBLGS-UFFVCSGVSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde and 4-nitrobenzohydrazide in an ethanol solution . The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of the 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole moiety and the nitro group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

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